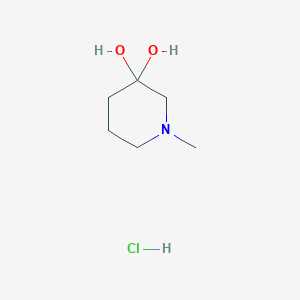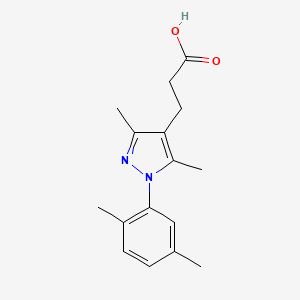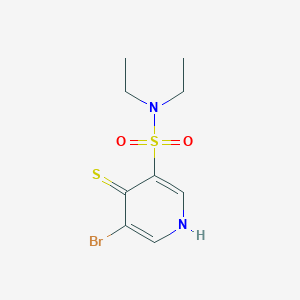
1-Methylpiperidine-3,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidine-3,3-diol hydrochloride is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methyl group at the first position and two hydroxyl groups at the third position, along with a hydrochloride salt form. It is widely used in various fields, including pharmaceuticals and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-methylpiperidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting 1-methylpiperidine-3,3-diol is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions followed by purification processes such as crystallization or recrystallization. The compound is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidine-3,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methylpiperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylpiperidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors and ion channels, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered ring with one nitrogen atom.
1-Methylpiperidine: Similar structure but lacks the hydroxyl groups at the third position.
3-Hydroxypiperidine: Contains a hydroxyl group at the third position but lacks the methyl group.
Uniqueness: 1-Methylpiperidine-3,3-diol hydrochloride is unique due to the presence of both a methyl group and two hydroxyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
1-methylpiperidine-3,3-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |
Clave InChI |
VCWCYIJABFLQLG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)(O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)
![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)



![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

